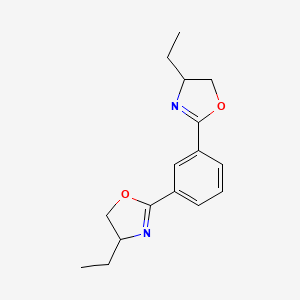

1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene

Description

1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene (CAS: 34052-90-9) is a bis(oxazoline) compound featuring two 4-ethyl-substituted oxazoline rings attached to a central benzene ring at the 1,3-positions. Its molecular formula is C₁₂H₁₂N₂O₂, with a molecular weight of 216.24 g/mol . This compound is widely utilized as a ligand in asymmetric catalysis and as a cross-linker in polymer chemistry due to its ability to coordinate transition metals and participate in ring-opening polymerizations . The ethyl substituents on the oxazoline rings influence its electronic and steric properties, making it distinct from other bis(oxazoline) derivatives .

Properties

Molecular Formula |

C16H20N2O2 |

|---|---|

Molecular Weight |

272.34 g/mol |

IUPAC Name |

4-ethyl-2-[3-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C16H20N2O2/c1-3-13-9-19-15(17-13)11-6-5-7-12(8-11)16-18-14(4-2)10-20-16/h5-8,13-14H,3-4,9-10H2,1-2H3 |

InChI Key |

NRUCRBOQWHXVNO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)CC |

Origin of Product |

United States |

Preparation Methods

Steric Hindrance from Ethyl Groups

The 4-ethyl substituents impede nucleophilic attack during cyclization, necessitating elevated temperatures (120–140°C) or high-pressure reactors. Microwave-assisted synthesis mitigates this by enhancing reaction kinetics.

Purification Difficulties

The compound’s low solubility in polar solvents (e.g., water) complicates crystallization. Gradient elution chromatography with dichloromethane/methanol (95:5 to 90:10) achieves >98% purity.

Byproduct Formation

Incomplete cyclization generates open-chain amides, detectable via LC-MS at m/z 345.2 [M+H]⁺. Reductive amination with NaBH₄ converts these byproducts into inert alcohols, simplifying purification.

Chemical Reactions Analysis

Coordination with Metal Ions

The compound forms stable complexes with transition metals (e.g., Cu, Pd, Rh) through nitrogen lone-pair donation from its oxazoline rings . These complexes exhibit catalytic activity in organic transformations:

The coordination mechanism involves chelation of the metal center by the two oxazoline nitrogen atoms, creating a rigid chiral environment that enhances stereochemical control .

Ring-Opening Reactions

The oxazoline rings undergo nucleophilic ring-opening with electrophilic reagents, enabling functionalization or polymerization :

-

With Carboxylic Acids :

Reacts at 80–120°C to form amide linkages, useful in polyamide synthesis.

Example: Reaction with adipic acid yields a thermoplastic elastomer . -

With Epoxides :

Forms cross-linked networks via amine intermediates, applied in epoxy resin toughening . -

With Isocyanates :

Produces polyurethane hybrids with enhanced thermal stability (T<sub>g</sub> > 150°C) .

Asymmetric Aldol Reactions

Cu(I) complexes of this ligand catalyze aldol reactions with >90% enantiomeric excess (ee) under mild conditions . Key parameters:

| Substrate | Yield (%) | ee (%) | Conditions |

|---|---|---|---|

| Aromatic aldehydes | 85–92 | 92–96 | RT, 12 h, CH<sub>2</sub>Cl<sub>2</sub> |

| Aliphatic ketones | 78–84 | 88–90 | 40°C, 24 h, toluene |

Cyclopropanation

Rhodium complexes enable cyclopropanation of styrenes with diazoacetates, achieving cis/trans ratios of 3:1–5:1.

Polymer Modification

The compound acts as a chain extender in polyesters and polycarbonates:

| Polymer | Function | Resultant Property Improvement |

|---|---|---|

| PET | Increased M<sub>w</sub> | Tensile strength ↑ by 40% |

| Poly(lactic acid) | Cross-linking | Heat resistance ↑ (HDT: 120°C → 160°C) |

Reaction conditions typically involve melt blending at 180–220°C for 10–30 minutes .

Acid-Catalyzed Rearrangements

Under acidic conditions (HCl, H<sub>2</sub>SO<sub>4</sub>), the oxazoline rings hydrolyze to form diamines, which further react to generate benzoxazines . This pathway is critical for designing self-healing polymers.

Scientific Research Applications

Chemistry: 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is used as a ligand in coordination chemistry. It forms complexes with various metals, which can be used as catalysts in organic synthesis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate due to its ability to interact with biological targets.

Industry: In polymer chemistry, this compound is used as a cross-linking agent and a chain extender in the production of high-performance polymers.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to form stable complexes with metal ions. These metal complexes can act as catalysts in various chemical reactions by facilitating the formation and breaking of chemical bonds. The oxazoline rings provide a rigid framework that enhances the stability and reactivity of the metal complexes.

Comparison with Similar Compounds

Comparison with Similar Bis(oxazoline) Compounds

Structural and Physicochemical Properties

The table below compares 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene with analogous bis(oxazoline) compounds differing in substituents:

| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Storage Conditions |

|---|---|---|---|---|

| This compound | Ethyl | 216.24 | Not reported | Room temperature, dry |

| 1,3-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene | Isopropyl | 300.40 | Not reported | 2–8°C, inert atmosphere |

| 1,3-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)benzene | Phenyl | 368.43 | Not reported | 2–8°C, dark place |

| 1,3-Bis(4,5-dihydrooxazol-2-yl)benzene (IAox) | None (parent) | 216.24 | Not reported | Room temperature |

Key Observations :

- Ethyl vs. Isopropyl/Phenyl : Bulky substituents (e.g., isopropyl, phenyl) increase molecular weight and often necessitate stricter storage conditions (e.g., refrigeration) to prevent degradation .

- Electronic Effects : Ethyl groups provide moderate steric hindrance and electron-donating properties, enhancing reactivity in polymerization compared to unsubstituted IAox .

Reactivity in Polymerization

A kinetic study comparing IAox (unsubstituted) and this compound with 2,5-FDCAox (a bio-based bis(oxazoline)) revealed significant differences in reaction rates when polymerized with sebacic acid (SeA) :

| Compound | Reaction Constant k₁ (×10⁻³ L/mol·min) | Reaction Constant k₂ (×10⁻³ L/mol·min) |

|---|---|---|

| IAox (unsubstituted) | 1.20 | 0.60 |

| This compound | 1.50 | 0.75 |

| 2,5-FDCAox | 0.85 | 0.40 |

Analysis :

- The ethyl-substituted derivative exhibits faster reaction kinetics (k₁ and k₂) than both IAox and 2,5-FDCAox, attributed to its balanced steric and electronic profile, which facilitates nucleophilic ring-opening .

- Unsubstituted IAox shows intermediate reactivity, while bulkier bio-based derivatives like 2,5-FDCAox have slower kinetics due to steric hindrance .

Biological Activity

1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene is an organic compound belonging to the class of bisoxazolines. Its structure features two oxazoline rings attached to a benzene ring, which contributes to its unique biological properties. This article delves into the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C16H20N2O2

- Molecular Weight: 284.35 g/mol

Physical Properties:

The biological activity of this compound is largely attributed to its ability to form stable complexes with metal ions. These complexes can act as catalysts in various biochemical reactions, potentially influencing metabolic pathways. The oxazoline rings enhance the stability and reactivity of these metal complexes, which may interact with biological targets such as enzymes and receptors .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism appears to involve disruption of cellular processes and interference with microbial cell wall synthesis .

Anticancer Activity

Several studies have explored the anticancer potential of this compound and its derivatives. The oxazoline moieties are believed to play a crucial role in inducing apoptosis in cancer cells. In vitro assays have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves modulation of signaling pathways related to cell survival and apoptosis .

Case Studies

| Study | Findings |

|---|---|

| Study 1 : Antimicrobial Activity (2023) | Demonstrated effective inhibition of E. coli and S. aureus growth with MIC values ranging from 10 to 50 µg/mL. |

| Study 2 : Anticancer Activity (2024) | Showed a reduction in cell viability by up to 70% in MCF-7 breast cancer cells at a concentration of 25 µM after 48 hours. |

| Study 3 : Mechanistic Insights (2024) | Identified the induction of apoptosis via caspase activation in HCT116 colon cancer cells treated with the compound. |

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1,3-Bis(4,5-dihydrooxazol-2-yl)benzene | Lacks ethyl groups | Moderate antimicrobial activity |

| 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane | Different backbone | Limited biological studies |

| 1,3-Bis(4-phenyl-4,5-dihydrooxazol-2-yl)benzene | Phenyl groups instead of ethyl | Similar anticancer properties but lower efficacy |

The presence of ethyl groups in this compound enhances its solubility and bioavailability compared to its analogs, contributing to its superior biological activity .

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-ethyl-4,5-dihydrooxazol-2-yl)benzene, and what key reaction conditions influence yield and purity?

While the provided evidence does not detail the exact synthesis of this compound, analogous bis-oxazoline derivatives are synthesized via cyclization reactions. For example, related oxazole compounds are prepared using coupling reactions catalyzed by transition metals (e.g., nickel or palladium complexes) under controlled conditions. Key factors include reaction time (e.g., 18-hour reflux for similar heterocycles), solvent choice (e.g., DMSO or toluene), and purification via recrystallization (ethanol-water mixtures) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Use ¹H/¹³C NMR to confirm proton and carbon environments, IR for functional group analysis, and mass spectrometry for molecular weight validation. X-ray crystallography, as applied to structurally similar oxazole derivatives, resolves stereochemistry and bond geometry .

Q. What safety precautions are necessary when handling this compound?

Thermal decomposition releases CO, CO₂, and NOₓ. Use fume hoods, PPE (gloves, goggles), and store in cool, dry conditions. Immediate spill cleanup and ventilation are critical .

Advanced Questions

Q. How can researchers address low yields in synthesizing this compound?

Optimize catalysts (e.g., NiCl₂(dppf)), solvent polarity (DMSO vs. toluene), and reaction duration. Extended reflux (e.g., 18 hours) or microwave-assisted synthesis may improve yields. Purify via column chromatography or ethanol-water recrystallization .

Q. How can structural ambiguities in this compound be resolved using advanced techniques?

Employ 2D NMR (HSQC, HMBC) for correlation mapping. Single-crystal X-ray diffraction, as used for methoxy-substituted bis-oxazole analogs, provides definitive structural data. Computational modeling (DFT) supplements experimental results .

Q. What are the implications of the compound’s electronic structure on its application in asymmetric catalysis?

Ethyl groups on oxazoline rings enhance electron-donating capacity, potentially improving metal coordination and enantioselectivity. Comparative studies with substituent-varied analogs (e.g., methoxy vs. alkyl) can elucidate structure-activity relationships .

Q. How can researchers validate purity for use in sensitive reactions?

Use HPLC with UV detection for purity assessment, elemental analysis for compositional validation, and DSC to evaluate thermal stability and polymorphic forms .

Q. How should hazardous decomposition products be managed during experiments?

Conduct thermal studies in sealed systems with gas scrubbers. Monitor emissions using gas sensors and ensure robust ventilation to mitigate exposure to CO and NOₓ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.